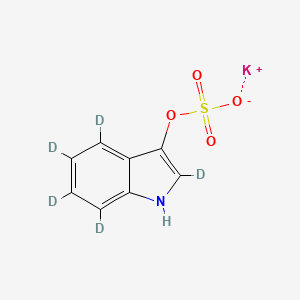

3-Indoxyl Sulfate-d5 Potassium Salt

Description

BenchChem offers high-quality 3-Indoxyl Sulfate-d5 Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Indoxyl Sulfate-d5 Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(2,4,5,6,7-pentadeuterio-1H-indol-3-yl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWATNFDJIBBD-GWVWGMRQSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])OS(=O)(=O)[O-])[2H])[2H].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Indoxyl Sulfate-d5 Potassium Salt: A Technical Guide to Synthesis and Purity

Topic: 3-Indoxyl Sulfate-d5 Potassium Salt: Synthesis, Purity, and Application Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

3-Indoxyl Sulfate (IS) is a protein-bound uremic toxin derived from dietary tryptophan metabolism.[1] Its accumulation in serum is a critical biomarker for the progression of Chronic Kidney Disease (CKD) and cardiovascular comorbidity. Accurate quantification of IS in biological matrices (plasma, urine) requires Isotope Dilution Mass Spectrometry (IDMS) to compensate for significant matrix effects and ionization suppression.

3-Indoxyl Sulfate-d5 Potassium Salt serves as the gold-standard Internal Standard (IS-d5) for these assays. This guide details the chemical synthesis, purification, and validation of high-purity IS-d5, focusing on the critical challenge of stabilizing the reactive indoxyl intermediate to prevent dimerization into indigo.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3-Indoxyl Sulfate-d5 Potassium Salt |

| Synonyms | 1H-Indol-3-yl-d5 sulfate potassium salt; Indican-d5 |

| CAS Number | 1644451-34-2 |

| Molecular Formula | C₈H₂D₅KNO₄S |

| Molecular Weight | 256.33 g/mol |

| Appearance | White to off-white crystalline solid (darkens to blue/purple upon oxidation) |

| Solubility | Water (>50 mg/mL), Methanol; Insoluble in non-polar solvents |

| Stability | Light-sensitive; Acid-labile (hydrolyzes to indoxyl -> indigo) |

Isotopic Labeling

The deuterium labeling is typically located on the indole ring system to ensure metabolic stability and prevent back-exchange.

-

Positions: 2, 4, 5, 6, 7-d5 (Full deuteration of the indole carbon skeleton).

-

Mass Shift: +5 Da relative to native Indoxyl Sulfate (m/z 212 → 217 in negative ion mode).

Synthesis Protocol: The Acetoxy Route

Direct oxidation of Indole-d5 to Indoxyl-d5 often results in rapid dimerization to Indigo-d10 (blue dye). Therefore, this protocol utilizes a 3-acetoxyindole intermediate to "trap" the unstable enol before sulfation.

Phase 1: Precursor Activation (Indole-d5 → 3-Acetoxyindole-d5)

Causality: The 3-position of indole is nucleophilic but prone to oxidative coupling. Acylation protects the oxygen, allowing isolation of a stable intermediate.

-

Reagents: Indole-d5, Acetic Anhydride (

), Hydrogen Peroxide ( -

Procedure:

-

Dissolve Indole-d5 in acetic acid/acetic anhydride mixture.

-

Slowly add the oxidizing agent at controlled temperature (0–5°C) to prevent over-oxidation to oxindole.

-

Quench with sodium bisulfite.

-

Purification: Recrystallize 3-Acetoxyindole-d5 from ethanol/water.

-

Checkpoint: Verify structure by NMR (presence of acetate peak, absence of C3-H).

-

Phase 2: Hydrolysis and Sulfation (The "One-Pot" Transformation)

Causality: Indoxyl-d5 is generated in situ under inert conditions and immediately trapped by the sulfating agent to prevent indigo formation.

-

Reagents: 3-Acetoxyindole-d5, Sodium Hydroxide (NaOH), Sulfur Trioxide Pyridine Complex (

). -

Procedure:

-

Hydrolysis: Dissolve 3-Acetoxyindole-d5 in deoxygenated NaOH solution (under Argon) to generate Indoxyl-d5 (3-hydroxyindole-d5).

-

Sulfation: Rapidly add Sulfur Trioxide Pyridine Complex dissolved in anhydrous pyridine.

-

Mechanism:[2][3][4][5] The phenolate anion attacks the sulfur atom of the

complex. -

Stir at room temperature for 2-4 hours under Argon.

-

Phase 3: Salt Formation & Purification

Causality: The reaction yields the pyridinium salt. Potassium salt is preferred for stability and solubility.

-

Cation Exchange: Treat the reaction mixture with a saturated solution of Potassium Hydroxide (KOH) or Potassium 2-Ethylhexanoate.

-

Precipitation: The Potassium Indoxyl Sulfate-d5 is less soluble in organic solvents than the pyridinium salt. Precipitate by adding excess Ethanol or Acetone.

-

Filtration: Collect the off-white solid.

-

Final Polish: Recrystallize from water/ethanol to remove inorganic sulfates (

).

Caption: Synthesis pathway emphasizing the transient nature of the Indoxyl intermediate and the risk of Indigo formation.

Purity & Validation (Self-Validating Protocols)

A. Isotopic Purity (Enrichment)

-

Method: LC-MS/MS or High-Resolution MS.

-

Acceptance Criteria: Contribution of unlabeled (d0) Indoxyl Sulfate must be < 0.5% to prevent interference with the analyte signal.

-

Calculation:

B. Chemical Purity[7]

-

Method: HPLC-UV (280 nm).

-

Impurity Watch:

-

Indigo: Detected as a blue insoluble solid or late-eluting peak.

-

Indole: Unreacted starting material.

-

Inorganic Salts:

(check via conductivity or ash test).

-

C. Stability Check

Dissolve a small aliquot in water. If the solution turns blue within minutes, the sulfation was incomplete, or the ester bond is hydrolyzing. A stable product yields a clear, colorless to pale yellow solution.

Application: LC-MS/MS Workflow

Indoxyl Sulfate-d5 is used to normalize extraction efficiency and matrix effects in serum/urine analysis.

Protocol Overview

-

Sample: 50 µL Human Serum.

-

Protein Precipitation: Add 150 µL Acetonitrile containing IS-d5 (1 µg/mL) .

-

Vortex/Centrifuge: 10,000 x g for 5 mins.

-

Dilution: Dilute supernatant 1:5 with water (to match initial mobile phase).

-

Injection: 5 µL onto C18 column.

Caption: Analytical workflow for quantifying Indoxyl Sulfate using the d5-internal standard.

References

-

Niwa, T. (2010). Uremic toxicity of indoxyl sulfate. Nagoya Journal of Medical Science.

-

Ellis, R. J., et al. (2016).[1] Indoxyl sulfate: A Review of Toxicity and Therapeutic Strategies. Toxins.

-

Banoglu, E., & King, R. S. (2002). Sulfation of indoxyl by human and rat aryl (phenol) sulfotransferases to form indoxyl sulfate. European Journal of Drug Metabolism and Pharmacokinetics.

-

Cayman Chemical. (n.d.). Indoxyl Sulfate-d5 (potassium salt) Product Information.

-

Gryp, T., et al. (2017). Validation of an LC-MS/MS method for the simultaneous quantification of uremic toxins. Journal of Chromatography B.

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents [patents.google.com]

- 3. Oxidative Coupling of 3-Oxindoles with Indoles and Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UREMIC TOXICITY OF INDOXYL SULFATE - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Role and Analytical Profiling of 3-Indoxyl Sulfate as a Uremic Toxin

Executive Summary

In the progression of Chronic Kidney Disease (CKD), the systemic accumulation of uremic toxins drives severe cardiovascular and systemic complications. Among these, 3-indoxyl sulfate (IS) has emerged as a critical, protein-bound uremic endotheliotoxin. Because it is highly bound to serum albumin, IS is poorly cleared by conventional hemodialysis, leading to its accumulation in the plasma of patients with end-stage renal disease (ESRD)[1]. This technical whitepaper provides an in-depth analysis of the molecular mechanisms of IS toxicity, details a self-validating LC-MS/MS analytical protocol for its quantification, and evaluates current therapeutic interventions.

Biosynthesis and Pharmacokinetics

The biosynthesis of IS is a cross-kingdom metabolic process. Dietary tryptophan is first metabolized by intestinal bacteria (gut microbiota) into indole[2]. Indole is absorbed into the portal circulation and transported to the liver, where it undergoes hydroxylation by cytochrome P450 enzymes (e.g., CYP2E1) and subsequent sulfation by sulfotransferases (SULT1A1) to form 3-indoxyl sulfate[2].

In healthy individuals, IS is efficiently cleared by the kidneys via active tubular secretion mediated by 3[3]. However, as functional nephron mass declines in CKD, IS accumulates systemically, initiating a cascade of cytotoxic events.

Biosynthesis and AhR-mediated signaling pathway of 3-indoxyl sulfate.

Molecular Mechanisms of Toxicity

Aryl Hydrocarbon Receptor (AhR) Activation

The primary mechanism of IS-mediated toxicity is its role as a potent endogenous agonist for the human 4[4]. AhR is a ligand-activated transcription factor traditionally associated with xenobiotic detoxification. IS activates human AhR at nanomolar concentrations[4]. Upon binding, the AhR complex translocates to the nucleus, upregulating target genes including CYP1A1, IL6, and SAA1[4]. This genomic pathway drives severe endothelial dysfunction, characterizing IS as a uremic endotheliotoxin that promotes pro-oxidant, pro-inflammatory, and prothrombotic states[2].

Furthermore, IS provokes "trained immunity" in human monocytes and macrophages via epigenetic modification, metabolic rewiring, and AhR-dependent induction of the arachidonic acid pathway[5]. This fundamentally alters the baseline inflammatory response in ESRD patients[5].

OAT-Mediated Influx and Oxidative Stress

IS utilizes Organic Anion Transporters to enter various cell types. In erythrocytes, IS influx is mediated by OAT2. Once inside, IS stimulates NADPH oxidase activity, generating massive amounts of reactive oxygen species (ROS)[6]. This oxidative stress triggers eryptosis (suicidal erythrocyte death), providing a mechanistic link between uremic toxicity and the pathogenesis of renal anemia[6].

Analytical Quantification: LC-MS/MS Methodology

Due to the high protein-binding affinity of IS (>90%), conventional enzymatic assays often lack the selectivity required for precise clinical quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard, allowing for the accurate measurement of total serum IS[7]. Advanced methodologies also employ 8 to simultaneously track IS dynamics and perform untargeted metabolic profiling[8].

Step-by-Step LC-MS/MS Protocol

The following protocol outlines a self-validating workflow for serum IS quantification using an AB SCIEX QTRAP 4500 system[7].

-

Sample Aliquoting: Transfer 50 μL of human serum into a microcentrifuge tube.

-

Protein Precipitation & Internal Standard Addition: Add 500 μL of 99.9% acetonitrile (ACN) containing the internal standard, 3-Indoxyl sulfate-d4 potassium salt (IS-d4).

-

Causality (E-E-A-T): ACN aggressively disrupts the hydrophobic interactions between IS and serum albumin, precipitating the proteins and releasing the bound IS into the solvent. This ensures the quantification of total IS. The deuterated internal standard (IS-d4) is added before extraction to perfectly correct for extraction losses and matrix-induced ion suppression during electrospray ionization (ESI).

-

-

Extraction: Vortex the mixture vigorously for 30 seconds, followed by centrifugation at 13,400 × g for 15 minutes[7].

-

Causality (E-E-A-T): High-speed centrifugation pellets the denatured protein matrix, yielding a clarified supernatant that prevents LC column clogging and extends hardware lifespan.

-

-

Dilution: Transfer 100 μL of the clarified supernatant and mix with 900 μL of LC-MS grade water[7].

-

Causality (E-E-A-T): Injecting a highly organic (ACN-rich) extract directly onto a reversed-phase LC column causes severe peak broadening (the "solvent effect"). Diluting with water matches the initial aqueous conditions of the mobile phase, ensuring sharp, symmetrical peak shapes.

-

-

LC-MS/MS Acquisition: Inject the diluted sample into the LC-MS/MS system operating in negative ESI and Multiple Reaction Monitoring (MRM) mode.

-

System Suitability Validation: The run is self-validated by ensuring the IS-d4 peak area remains consistent (±15%) across all injections, and that blank injections show no carryover above 20% of the Lower Limit of Quantification (LLOQ).

-

Step-by-step LC-MS/MS analytical workflow for serum indoxyl sulfate quantification.

Validated Analytical Parameters

The performance of this LC-MS/MS method demonstrates high precision and robustness, suitable for clinical diagnostics[7].

| Analytical Parameter | Validated Value |

| Linearity Range | Up to 440 μmol/L ( |

| Limit of Blank (LOB) | 0.004 μmol/L |

| Limit of Detection (LOD) | 1.248 μmol/L |

| Lower Limit of Quantification (LLOQ) | 3.23 μmol/L |

| Repeatability (CV) | 2.6% – 4.7% (at 8.3–124.6 μmol/L) |

| Intermediate Precision | 7.9% – 9.2% (at 12.9–171.2 μmol/L) |

| Recovery Rate | 101.0% – 104.3% |

Therapeutic Interventions and Clinical Outlook

AST-120 (Spherical Carbon Adsorbent)

Because IS cannot be efficiently removed by standard hemodialysis, therapeutic strategies have focused on preventing its synthesis. 3 is an orally administered intestinal sorbent that adsorbs indole in the gastrointestinal tract, thereby reducing the hepatic synthesis and systemic accumulation of IS[3].

While early trials demonstrated that AST-120 effectively lowers serum IS levels in a dose-dependent manner[9], its ultimate clinical efficacy in halting disease progression remains debated. The multinational, randomized, double-blind 9 evaluated AST-120 added to standard therapy in patients with moderate-to-severe CKD[9]. The results indicated that disease progression was more gradual than expected across all cohorts, and the addition of AST-120 did not significantly delay the primary endpoints of CKD progression[9]. This underscores the multifactorial complexity of uremic toxicity and highlights the necessity for next-generation therapeutics that directly target intracellular pathways, such as AhR antagonists.

References

Sources

- 1. Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoxyl Sulfate, a Uremic Endotheliotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AST-120 for the management of progression of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The uremic toxin 3-indoxyl sulfate is a potent endogenous agonist for the human aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uremic toxin indoxyl sulfate induces trained immunity via the AhR-dependent arachidonic acid pathway in end-stage renal disease (ESRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoxyl Sulfate, a Uremic Toxin, Stimulates Reactive Oxygen Species Production and Erythrocyte Cell Death Supposedly by an Organic Anion Transporter 2 (OAT2) and NADPH Oxidase Activity-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Randomized Placebo-Controlled EPPIC Trials of AST-120 in CKD - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Precision: A Technical Guide to Deuterium-Labeled Standards in Metabolic Research

Foreword: The Quest for Quantitative Certainty

In the dynamic landscape of metabolic research, our pursuit is singular: to accurately quantify the flux of life's molecules. From deciphering disease pathways to pioneering new therapeutics, the ability to measure precise changes in metabolite concentrations is paramount. However, biological systems are inherently complex and analytical processes are fraught with potential variability.[1] Sample preparation, matrix effects, and instrument performance can all introduce artifacts that obscure the true biological picture.[1] This guide delves into the core of the solution: the strategic use of deuterium-labeled compounds as internal standards. By leveraging the principles of isotope dilution mass spectrometry (IDMS), these standards become the fulcrum upon which the precision and reliability of our metabolic measurements pivot, transforming noisy data into definitive biological insight.

Part 1: The Principle of Isotope Dilution: Achieving Analytical Harmony

At its heart, the challenge of quantitative analysis is one of comparison. How can we be certain that a change in signal intensity reflects a true biological change and not an artifact of the analytical workflow? The answer lies in introducing a perfect control—a compound that behaves identically to our target analyte through every step of the process. This is the role of a stable isotope-labeled (SIL) internal standard.[2]

Deuterium (²H), as a stable, non-radioactive isotope of hydrogen, is an ideal label.[3] By replacing one or more hydrogen atoms on a target metabolite with deuterium, we create a chemical twin that is virtually indistinguishable in its physical and chemical properties (e.g., solubility, extraction efficiency, chromatographic retention) but is easily differentiated by its mass.[3]

The technique of Isotope Dilution Mass Spectrometry (IDMS) is the cornerstone of this approach.[4][5][6] A precisely known quantity of the deuterium-labeled standard is added ("spiked") into a sample at the earliest possible stage.[7] From that moment on, the native analyte (the "light" compound) and the deuterated standard (the "heavy" compound) travel in tandem. Any loss during extraction, any suppression of ionization in the mass spectrometer, affects both compounds equally.[8] Therefore, the ratio of the native analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's original concentration, irrespective of analytical variability.[1]

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Part 2: Practical Implementation: From Strategy to Signal

The successful application of deuterium-labeled standards requires careful planning and execution. The choices made during experimental design directly impact the quality and trustworthiness of the final data.

Selecting the Optimal Internal Standard

An ideal SIL internal standard must meet several critical criteria.[2] The selection process is a self-validating step; a poor choice will reveal itself in inconsistent and unreliable data.

| Feature | Rationale & Causality | Best Practices & Considerations |

| Structural Identity | The standard must be chemically identical to the analyte, differing only in isotopic composition. This ensures identical behavior during extraction, chromatography, and ionization.[2][7] | Use a deuterated version of the analyte itself. Avoid using analogs or homologs, as their behavior can diverge significantly. |

| Isotopic Purity | High isotopic enrichment (typically >98%) is crucial to prevent the standard from contributing to the analyte's signal ("crosstalk").[9] | Always verify the Certificate of Analysis (CoA) for isotopic purity. The mass difference should be sufficient (ideally ≥ 3 Da) to move the standard's isotopic cluster outside the analyte's.[10] |

| Label Position & Stability | Deuterium atoms must be placed on chemically stable positions of the molecule to prevent back-exchange with protons from the solvent (e.g., water, methanol) during sample preparation or analysis.[11] | Avoid placing labels on exchangeable protons like those in hydroxyl (-OH), amine (-NH₂), or carboxyl (-COOH) groups. Labels on stable C-H bonds are preferred. |

| Mass Difference | A sufficient mass increase (e.g., d3, d4, d5) is needed to clearly separate the mass signals of the analyte and the standard, minimizing isotopic overlap.[12] | A mass difference of +3 Da or more is a common rule of thumb. This helps ensure the M+1 and M+2 peaks of the analyte do not interfere with the monoisotopic peak of the standard. |

The Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust workflow for quantitative metabolomics using deuterium-labeled standards. Each step is designed to preserve the critical analyte-to-standard ratio established at the outset.

Step-by-Step Protocol:

-

Sample Collection & Quenching:

-

Action: Collect biological samples (e.g., plasma, tissue, cell culture) and immediately quench metabolic activity, typically by snap-freezing in liquid nitrogen or adding ice-cold solvent (e.g., 80% methanol).

-

Causality: This step is critical to halt enzymatic activity and preserve the metabolic snapshot at the time of collection.

-

-

Homogenization & Spiking (The Critical Juncture):

-

Action: To the quenched sample, add the pre-calculated, known amount of the deuterium-labeled internal standard solution. Proceed with homogenization (e.g., bead beating, sonication).

-

Causality: The standard must be added before any extraction or cleanup steps.[12][13] This ensures the standard is subjected to the exact same physical and chemical environment as the endogenous analyte, thereby accounting for any subsequent variability.[7][8]

-

-

Extraction:

-

Action: Perform metabolite extraction using a suitable method, such as liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).

-

Causality: The co-presence of the analyte and standard ensures that any inefficiencies in phase transfer or binding/elution from a cartridge affect both compounds proportionally.

-

-

Derivatization (If Required):

-

Action: For analytes with poor chromatographic or ionization properties, perform a chemical derivatization step.

-

Causality: Both the analyte and the standard will undergo the derivatization reaction. Incomplete or variable reaction efficiency will be normalized by the constant analyte/standard ratio.

-

-

LC-MS/MS Analysis:

-

Action: Inject the final extract into an LC-MS/MS system. Develop a chromatographic method that provides good separation and a mass spectrometry method (e.g., Multiple Reaction Monitoring, MRM) with specific transitions for both the "light" analyte and the "heavy" standard.

-

Causality: The standard co-elutes with the analyte, ensuring both experience the same degree of ion suppression or enhancement from the sample matrix at that specific retention time.[3][12]

-

-

Data Processing:

-

Action: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio (Analyte Area / Standard Area).

-

Causality: This ratio is the normalized signal that corrects for all procedural variations.

-

-

Quantification:

-

Action: Prepare a calibration curve using samples of known analyte concentrations spiked with the same fixed amount of internal standard. Plot the peak area ratio against the analyte concentration. Determine the concentration of unknown samples by interpolating their peak area ratios on this curve.

-

Causality: The calibration curve provides the final conversion factor from the normalized ratio to an absolute concentration, a process validated by regulatory bodies like the FDA.[14][15]

-

Caption: A robust experimental workflow for quantitative metabolic analysis.

Part 3: Advanced Considerations and Authoritative Grounding

While powerful, the use of deuterium-labeled standards is not without nuance. A senior scientist must anticipate and address potential complicating factors.

The Deuterium Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes.[16] Because deuterium is twice as massive as hydrogen, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is stronger than a carbon-hydrogen (C-H) bond.[16]

-

Impact in Metabolism: If the deuterium label is placed at a site of metabolic transformation (e.g., a C-H bond that is hydroxylated by a Cytochrome P450 enzyme), the cleavage of the C-D bond may be significantly slower than the C-H bond.[17] This can alter the metabolic profile of the deuterated standard relative to the native analyte.

-

Impact in Analysis: While often subtle, KIE can sometimes cause a slight chromatographic shift, where the deuterated standard elutes slightly earlier than the unlabeled analyte.[11] If this shift is significant, the two compounds may experience different matrix effects, undermining the core principle of the method.

-

Mitigation Strategy:

-

Strategic Labeling: Place deuterium labels on positions that are not expected to be sites of metabolic cleavage.[11]

-

Chromatographic Evaluation: During method development, carefully assess the co-elution of the analyte and standard. Adjust chromatography to ensure maximum peak overlap.

-

Use of Heavier Isotopes: In cases where KIE is a significant and unavoidable issue, using ¹³C or ¹⁵N labeled standards can be an alternative, as the KIE for these heavier isotopes is generally negligible.[11]

-

Studies have shown that while the KIE for deuterium can be significant, careful experimental design can mitigate its impact, with observed effects on metabolic rates in some in vivo studies being relatively small (4-6%).[18][19][20]

Metabolic Flux Analysis (MFA)

Beyond simple quantification, deuterium-labeled compounds are indispensable tools for Metabolic Flux Analysis (MFA).[21][22][23] In these experiments, a deuterated substrate (e.g., D-glucose) is introduced to a biological system.[21] By tracking the incorporation and distribution of deuterium atoms into downstream metabolites, researchers can map active metabolic pathways and quantify the rates (fluxes) of intracellular reactions.[22][24][25] This provides a dynamic view of cellular metabolism that is impossible to achieve with simple concentration measurements alone.[23][25]

Conclusion

Deuterium-labeled standards are not merely reagents; they are the bedrock of quantitative rigor in modern metabolic research. By embodying the principle of isotope dilution, they provide a self-validating system that corrects for the inherent variability of complex bioanalysis. From drug development and pharmacokinetic studies to fundamental investigations of metabolic pathways, the precise and strategic application of these standards empowers researchers to generate data that is not only accurate and reproducible but also fully defensible under the scrutiny of regulatory bodies.[26][27] The insights built upon this foundation of analytical certainty are what drive the next wave of biomedical discovery.

References

-

Title: Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

-

Title: Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? Source: Frontiers in Physiology URL: [Link]

-

Title: Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes Source: MDPI URL: [Link]

-

Title: Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies Source: ISMRM URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies Source: PubMed URL: [Link]

-

Title: The kinetic isotope effect in the search for deuterated drugs Source: cdn.sanity.io URL: [Link]

-

Title: Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies Source: ACS Publications URL: [Link]

-

Title: Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... Source: YouTube URL: [Link]

-

Title: An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides Source: RSC Publishing URL: [Link]

-

Title: Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis Source: MDPI URL: [Link]

-

Title: Validation of Bioanalytical Methods — Highlights of FDA's Guidance Source: IVT Network URL: [Link]

-

Title: LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis Source: KCAS Bio URL: [Link]

-

Title: Guideline on Isotope Dilution Mass Spectrometry Source: OSTI.GOV URL: [Link]

-

Title: Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID) Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards Source: Hilaris Publisher URL: [Link]

-

Title: Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids Source: PubMed URL: [Link]

-

Title: An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides Source: TUDelft URL: [Link]

-

Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]

-

Title: Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites Source: PubMed URL: [Link]

-

Title: Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS) Source: saasta.ac.za URL: [Link]

-

Title: Isotope Dilution Mass Spectrometry Source: PTB.de URL: [Link]

-

Title: Position of the deuterium atoms of the internal standards (ISs) as deuterated analogues of the STs and CBs of interest. Source: ResearchGate URL: [Link]

-

Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. osti.gov [osti.gov]

- 5. researchportal.sckcen.be [researchportal.sckcen.be]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. m.youtube.com [m.youtube.com]

- 8. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 14. anivet.au.dk [anivet.au.dk]

- 15. fda.gov [fda.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Portico [access.portico.org]

- 18. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cds.ismrm.org [cds.ismrm.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 24. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 25. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]

- 26. resolvemass.ca [resolvemass.ca]

- 27. bioanalysis-zone.com [bioanalysis-zone.com]

Understanding the Isotopic Stability of 3-Indoxyl Sulfate-d5

Executive Summary

3-Indoxyl Sulfate-d5 (IS-d5) serves as the definitive internal standard for quantifying Indoxyl Sulfate, a protein-bound uremic toxin critical to Chronic Kidney Disease (CKD) pathology.[1] While the deuterated isotopologue offers essential correction for matrix effects in LC-MS/MS, it possesses inherent chemical and isotopic vulnerabilities.

This guide details the mechanistic instability of IS-d5—specifically the risks of acid-catalyzed hydrolysis and C2-position deuterium exchange . It provides a self-validating experimental framework to ensure quantitative integrity during drug development and clinical biomarker validation.

Part 1: Molecular Architecture & Isotopic Placement[1]

To understand stability, we must first define the structural vulnerabilities of the molecule.

Structural Definition

3-Indoxyl Sulfate-d5 (Potassium Salt) is the sulfated metabolite of indole, labeled with five deuterium atoms.[1]

-

Isotopic Labeling: Typically, the deuterium atoms are located at positions 2, 4, 5, 6, and 7 of the indole ring system.

The "Achilles' Heel" of the Label

The stability of the deuterium label depends entirely on its position.

-

Aromatic Ring (Positions 4, 5, 6, 7): These deuteriums are chemically robust.[1] They do not exchange with solvent protons under standard LC-MS conditions.[1]

-

The C2 Position (Critical Risk): The deuterium at position 2 (on the pyrrole ring, adjacent to the nitrogen) is susceptible to Electrophilic Aromatic Substitution . In acidic media (common in LC mobile phases), the C2 position can undergo protonation, leading to H/D exchange.[1] If IS-d5 exchanges with solvent water (H2O), it degrades to IS-d4, altering the mass transition and compromising quantitation.[1]

Metabolic & Degradation Pathway

The following diagram illustrates the metabolic origin of the analyte and its primary degradation route (Hydrolysis).

Figure 1: Metabolic synthesis of Indoxyl Sulfate and its reversion to Indoxyl/Indigo via acid hydrolysis.[1]

Part 2: Mechanisms of Instability

Understanding why the standard fails is the first step to preventing it.

Acid-Catalyzed Desulfation (Chemical Instability)

Indoxyl sulfate is an indolyl ester of sulfuric acid .[1] The ester bond is acid-labile.

-

Mechanism: Protonation of the sulfate oxygen leads to the cleavage of the O-S bond.

-

Result: The molecule reverts to Indoxyl (unstable) and inorganic sulfate.[1] Indoxyl rapidly dimerizes to Indigo (blue pigment) in the presence of oxygen.

-

Impact: Loss of Internal Standard (IS) signal intensity.[1] While this does not change the mass (it destroys the molecule), it reduces S/N ratio and precision.[1]

Deuterium Scrambling (Isotopic Instability)

This is the more insidious failure mode because the molecule remains intact but changes mass.

-

Mechanism: In protic solvents (MeOH/Water) with acidic modifiers (Formic Acid), the C2 position of the indole ring can be protonated.[1]

-

Reaction: Indole-d5 (C2-D) + H+ → [Indolenine Intermediate] → Indole-d4 (C2-H) + D+

-

Impact: The Internal Standard signal (m/z 218) decreases, and a "crosstalk" signal (m/z 217) appears.[1] If the d5 standard contributes signal to the d0 analyte channel (or d4), quantitation is invalidated.

Photodegradation

Indoles are potent chromophores.[1] UV light exposure accelerates the oxidative dimerization of any hydrolyzed indoxyl, permanently removing it from the equilibrium.

Part 3: Experimental Validation Protocol

Do not assume commercial stability data applies to your specific matrix or solvent system. You must validate the stability of IS-d5 in your specific LC-MS mobile phase.

Protocol: The "Stress-Test" Matrix

This protocol determines the "Safe Handling Window" for your internal standard.

Materials:

-

3-Indoxyl Sulfate-d5 (Solid K-salt).[1]

-

Solvent A: Water + 0.1% Formic Acid (pH ~2.7).[1]

-

Solvent B: 10mM Ammonium Acetate (pH ~6.8).[1]

-

Solvent C: Methanol.[1]

Workflow:

-

Preparation (T=0): Prepare a 1 µg/mL solution of IS-d5 in Solvent B (Neutral). Inject immediately to establish the baseline isotopic purity.

-

Stress Conditions: Aliquot the stock into three vials:

-

Time-Course Analysis: Inject each vial at T=0, 1hr, 4hr, 8hr, and 24hr.

-

Detection: Monitor MRM transitions for:

Visualization of Stability Logic

Figure 2: Step-by-step decision tree for validating isotopic stability.

Part 4: Best Practices for Handling & LC-MS

Based on the chemical properties described above, the following Standard Operating Procedures (SOPs) are recommended.

Storage & Preparation

| Parameter | Recommendation | Rationale |

| Solid Storage | -20°C, Desiccated, Dark | Prevents hydrolysis and photo-oxidation.[1] |

| Stock Solvent | 10mM Ammonium Acetate (pH ~7) | Neutral pH prevents hydrolysis and C2-protonation.[1] |

| Working Solution | Prepare Daily (Just-in-Time) | Aqueous stability is limited (<24h recommended).[1] |

| Vials | Amber Glass | Blocks UV light to prevent dimerization to Indigo. |

LC-MS/MS Method Parameters

To minimize on-column degradation, optimize the chromatography:

-

Column: C18 or Phenyl-Hexyl (for better aromatic retention).[1]

-

Mobile Phase A: Water + 10mM Ammonium Acetate (pH 6.8).[1] Avoid Formic Acid if possible.[1]

-

Note: If Formic Acid is required for sensitivity (ESI+), ensure the run time is short (<5 min) and the column temperature is kept low (<30°C) to slow down the exchange kinetics.[1] However, Indoxyl Sulfate is typically analyzed in Negative Mode (ESI-), where neutral buffers work well.[1]

Data Processing Check

Always monitor the "Blank with IS" sample.

-

If you see a peak in the analyte channel (Indoxyl Sulfate d0) in a blank sample containing only IS-d5, it indicates isotopic impurity or severe scrambling .[1]

-

Acceptance Criteria: Contribution to analyte channel < 20% of the LLOQ (Lower Limit of Quantitation).

References

-

HMDB : Human Metabolome Database.[1] Indoxyl Sulfate (HMDB0000682).[1] Available at: [Link][1]

-

Niwa, T. (2010).[1] Uremic Toxins and Chronic Kidney Disease. In: Toxins.[5][4][6] Available at: [Link][1]

-

PubChem : 3-Indoxyl sulfate potassium salt.[1][7] National Library of Medicine. Available at: [Link][1]

-

Lin, C.J., et al. (2011).[1] Indoxyl Sulfate Promotes Macrophage IL-1β Production.[1][8] Journal of Immunology. (Context on IS stability in biological assays). Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 3-Indoxyl Sulfate-d5 Potassium (>90%) | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. mdpi.com [mdpi.com]

- 5. Indoxyl Sulfate, a Tubular Toxin, Contributes to the Development of Chronic Kidney Disease | MDPI [mdpi.com]

- 6. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-indoxyl sulfate potassium salt | C8H6KNO4S | CID 5177095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

Technical Whitepaper: Precision Quantification of Indoxyl Sulfate in CKD Matrices using 3-Indoxyl Sulfate-d5 Potassium Salt

Executive Summary

In the landscape of Chronic Kidney Disease (CKD) research, Indoxyl Sulfate (IS) has emerged as a critical protein-bound uremic toxin. Its accumulation correlates directly with the progression of renal failure, cardiovascular morbidity, and vascular calcification. However, the accurate quantification of IS in biological matrices is notoriously difficult due to significant matrix effects inherent in uremic plasma.

This technical guide details the application of 3-Indoxyl Sulfate-d5 Potassium Salt (CAS: 1644451-34-2) as a stable isotope-labeled internal standard (SIL-IS). By utilizing this deuterated isotopolog, researchers can achieve absolute quantification via Isotope Dilution Mass Spectrometry (IDMS), effectively nullifying ion suppression and ensuring data integrity for pharmacokinetic (PK) and toxicodynamic profiling.

Part 1: The Uremic Toxin Landscape & Indoxyl Sulfate

Mechanism of Pathogenicity

Indoxyl Sulfate is not merely a marker of renal function; it is an active driver of pathology.[1][2][3] Originating from dietary tryptophan, it is metabolized by gut commensals into indole, absorbed, and subsequently sulfated in the liver. In healthy physiology, IS is efficiently cleared by the proximal renal tubules via Organic Anion Transporters (OAT1/OAT3) .

In CKD, reduced OAT expression and function lead to systemic accumulation. High levels of IS activate the Aryl Hydrocarbon Receptor (AhR) , triggering a cascade of oxidative stress and pro-inflammatory signaling that accelerates renal fibrosis and endothelial dysfunction.

Biological Pathway Diagram

The following diagram illustrates the metabolic trajectory of Indoxyl Sulfate and its downstream pathological effects.

Figure 1: Metabolic pathway of Indoxyl Sulfate, detailing gut-liver-kidney axis and AhR-mediated toxicity.

Part 2: The Role of 3-Indoxyl Sulfate-d5 Potassium Salt

Why Deuterated (d5)?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), uremic plasma presents a "hostile" matrix. Endogenous phospholipids and salts often co-elute with the analyte, causing Ion Suppression —a phenomenon where the analyte signal is artificially dampened.

Using a structural analog (like mefenamic acid) as an internal standard is insufficient because it does not co-elute perfectly with Indoxyl Sulfate. 3-Indoxyl Sulfate-d5 differs only by 5 deuterium atoms on the indole ring. It shares the exact retention time and physicochemical properties as the target analyte but is distinguishable by mass. Therefore, any matrix effect suppressing the IS signal will suppress the d5-IS signal to the exact same extent. The ratio of Analyte/Internal Standard remains constant, ensuring accuracy.

Physicochemical Properties

| Property | Specification |

| Chemical Name | 3-Indoxyl Sulfate-d5 Potassium Salt |

| CAS Number | 1644451-34-2 |

| Molecular Formula | C₈D₅HJKNO₄S (Salt form) |

| Molecular Weight | ~256.33 g/mol |

| Solubility | Soluble in Water, Methanol, DMSO |

| Stability | Hygroscopic; store at -20°C under desiccant |

| Isotopic Purity | ≥ 99% deuterated forms (d1-d5) |

Part 3: Analytical Methodology (LC-MS/MS)

Experimental Workflow

This protocol utilizes protein precipitation to release protein-bound IS (typically 90-95% bound to albumin) for total quantification.

Figure 2: Step-by-step sample preparation and analysis workflow for total Indoxyl Sulfate quantification.

LC-MS/MS Parameters

Chromatography:

-

Column: Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

-

Mobile Phase B: Acetonitrile.[4]

-

Flow Rate: 0.3 mL/min.

-

Gradient: 5% B (0-1 min) -> 95% B (4 min) -> 5% B (5 min).

Mass Spectrometry (MRM Transitions): Operate in Negative Electrospray Ionization (ESI-) mode. The sulfate group loses a proton easily, forming stable anions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Indoxyl Sulfate | 212.0 [M-H]⁻ | 80.0 (SO₃⁻) | 30 | 25 |

| 3-Indoxyl Sulfate-d5 | 217.0 [M-H]⁻ | 80.0 (SO₃⁻) | 30 | 25 |

Note: The mass shift is +5 Da due to five deuterium atoms on the indole ring. The product ion (80.0) represents the sulfate group, which does not carry the deuterium label, making it a common fragment.

Part 4: Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following validation parameters must be met:

-

Linearity: Calibration curves should range from 0.5 µM to 200 µM (covering healthy to severe uremic levels). R² > 0.995 is required.[1]

-

Matrix Effect Evaluation:

-

Compare the peak area of d5-IS spiked into water vs. d5-IS spiked into uremic plasma extract.

-

Calculation: Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solution).

-

Acceptance: MF should be consistent between samples. The use of d5-IS corrects the relative MF to 1.0.

-

-

Recovery: Protein precipitation recovery should be >85%.

-

Stability: Stock solutions of Indoxyl Sulfate are light-sensitive. Store in amber vials. d5-IS is stable but should be aliquoted to avoid freeze-thaw cycles.

Part 5: Biological Applications in Drug Development

OAT Transporter Interaction Studies

Drug developers must screen new chemical entities (NCEs) for interaction with OAT1/OAT3. If an NCE inhibits these transporters, it may cause a dangerous spike in serum Indoxyl Sulfate levels.

-

Protocol: Incubate OAT1/OAT3-expressing HEK293 cells with Indoxyl Sulfate + NCE.

-

Readout: Measure intracellular vs. extracellular IS using d5-IS LC-MS/MS.

Biomarker for Renal Fibrosis

Since IS induces TGF-β, its quantification serves as a surrogate marker for the efficacy of anti-fibrotic therapies. A reduction in plasma IS (normalized by d5-IS) indicates successful adsorption therapy (e.g., AST-120) or transporter modulation.

References

-

Ellis, R. J., et al. (2016). "Indoxyl Sulfate and Kidney Disease: Causes, Consequences and Interventions." Nephrology. Link

-

Lowrie, R., et al. (2021). "A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells."[5] Journal of Chromatography B. Link

-

Cayman Chemical. (2023). "Indoxyl Sulfate-d5 (potassium salt) Product Information." Link

-

Nigam, S. K., et al. (2015). "The Systems Biology of Drug Metabolizing Enzymes and Transporters: Relevance to Quantitative Systems Pharmacology." Clinical Pharmacology & Therapeutics. Link

-

Ito, S., et al. (2010). "Molecular mechanisms of protein-bound uremic toxin transport in the kidney and their application in renal failure." Pharmaceutical Research. Link

Sources

- 1. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - Gut-derived uremic toxin handling in vivo requires OAT-mediated tubular secretion in chronic kidney disease [insight.jci.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. research.rug.nl [research.rug.nl]

CAS number and molecular formula of 3-Indoxyl Sulfate-d5

Deuterated Internal Standard for Uremic Toxin Quantification

Part 1: Chemical Identity & Core Specifications

3-Indoxyl Sulfate-d5 is the stable, isotopically labeled analog of Indoxyl Sulfate, a critical protein-bound uremic toxin derived from dietary tryptophan. In analytical toxicology and nephrology, this compound serves as the "gold standard" Internal Standard (IS) for normalizing matrix effects during LC-MS/MS quantification.

Unlike non-isotopic standards, the d5-analog co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the biological matrix (plasma/urine), thereby ensuring maximum quantitative accuracy.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Compound Name | 3-Indoxyl Sulfate-d5 Potassium Salt |

| CAS Number | 1644451-34-2 |

| Molecular Formula | C₈H₂D₅NO₄S[1][2][4][7][8][9][10] · K (Potassium Salt)C₈H₂D₅NO₄S (Free Acid equivalent) |

| Molecular Weight | 256.33 g/mol (Salt)218.24 g/mol (Free Acid anion [M-H]⁻) |

| Isotopic Purity | ≥ 99% deuterated forms (d1-d5) |

| Solubility | Soluble in Water, DMSO, Methanol |

| Appearance | Off-white to beige solid (Hygroscopic) |

| Stability | Light-sensitive (oxidizes to deuterated Indigo); Store at -20°C |

Structural Configuration

The deuterium labeling occurs on the indole ring at positions 2, 4, 5, 6, and 7. This ring-labeling is metabolically stable and does not exchange with solvent protons, unlike labile N-H or O-H protons.

SMILES (Salt): [K+].[O-]S(=O)(=O)Oc1c([2H])nc2c([2H])c([2H])c([2H])c([2H])c12

Part 2: Analytical Application (LC-MS/MS)

The Causality of Isotopic Normalization

In uremic serum, high concentrations of proteins and salts cause significant ion suppression in Electrospray Ionization (ESI).

-

Without IS: Signal intensity varies unpredictably with patient hydration and protein levels.

-

With d5-IS: The d5 analog and the target analyte (Indoxyl Sulfate) co-elute. If the matrix suppresses the target signal by 40%, it suppresses the d5 signal by exactly 40%. The ratio of Analyte/IS remains constant, validating the quantitation.

Experimental Protocol: Quantification in Human Plasma

1. Sample Preparation (Protein Precipitation)

-

Objective: Remove albumin (to which Indoxyl Sulfate is >90% bound) and release the total toxin for analysis.

-

Reagent: Acetonitrile containing 3-Indoxyl Sulfate-d5 (IS) at 1 µM.

-

Step 1: Aliquot 50 µL of patient plasma.

-

Step 2: Add 150 µL of IS-spiked Acetonitrile (1:3 v/v ratio).

-

Step 3: Vortex vigorously for 30s (disrupts protein binding).

-

Step 4: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Step 5: Transfer supernatant to autosampler vial. Dilute 1:1 with water if peak shape is poor due to solvent strength.

2. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).

-

Mobile Phase B: Acetonitrile.

-

Ionization: Negative ESI (Electrospray Ionization).[12][13] Note: Sulfate groups ionize best in negative mode.

3. MRM Transitions (Multiple Reaction Monitoring)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Indoxyl Sulfate | 212.0 [M-H]⁻ | 80.0 (SO₃⁻) | 30 | 25 |

| 3-Indoxyl Sulfate-d5 | 217.0 [M-H]⁻ | 80.0 (SO₃⁻) | 30 | 25 |

Note: The mass shift is +5 Da due to 5 deuterium atoms. The product ion (80.0) represents the sulfate group loss, which is identical for both forms, but the precursor selection ensures specificity.

Part 3: Visualization of Workflow

The following diagram illustrates the validated bioanalytical workflow for Indoxyl Sulfate quantification using the d5 internal standard.

Figure 1: Logical flow of Indoxyl Sulfate quantification. The d5-IS tracks the analyte through precipitation and ionization, compensating for loss and suppression.

Part 4: Synthesis & Stability Considerations

Synthesis Logic

The synthesis typically follows a sulfation of a deuterated precursor.

-

Precursor: Indole-d5 or 3-Hydroxyindole-d5 (Indoxyl-d5).

-

Reaction: Treatment with Sulfur Trioxide Pyridine complex (SO3·Py) or Chlorosulfonic acid under basic conditions (KOH/K2CO3).

-

Stabilization: The resulting acid is unstable and rapidly hydrolyzed; it is immediately converted to the Potassium Salt for stability.

Handling Protocols

-

Light Sensitivity: Indoxyl sulfate slowly oxidizes to Indigo (blue pigment) and Indirubin (red pigment) upon exposure to light. The d5 analog will form deuterated Indigo.[1]

-

Action: Handle in amber glassware; minimize exposure to ambient light.

-

-

Hygroscopicity: The potassium salt absorbs atmospheric moisture, which alters the effective weight during standard preparation.

-

Action: Equilibrate vial to room temperature before opening; store with desiccant.

-

References

- Lin, C. N., et al. (2019). Simultaneous determination of protein-bound uremic toxins in human serum by LC-MS/MS.

- Niwa, T. (2010). Uremic toxicity of indoxyl sulfate. Nagoya Journal of Medical Science, 72(1-2), 1–11.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Indoxyl Sulfate-d5 Potassium (>90%) | LGC Standards [lgcstandards.com]

- 3. Gut-Derived Uremic Toxins in CKD: An Improved Approach for the Evaluation of Serum Indoxyl Sulfate in Clinical Practice [mdpi.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Metabolite of the month - Indoxyl sulfate - biocrates life science ag [biocrates.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. 3-Indoxyl Sulfate-d5 Potassium (>90%) | LGC Standards [lgcstandards.com]

- 8. 3-Indoxyl Sulfate-d5 Potassium (>90%) | LGC Standards [lgcstandards.com]

- 9. caymanchem.com [caymanchem.com]

- 10. axel.as-1.co.jp [axel.as-1.co.jp]

- 11. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.rug.nl [research.rug.nl]

The Definitive Technical Guide to 3-Indoxyl Sulfate-d5 Potassium Salt: Commercial Sourcing and LC-MS/MS Methodologies

Executive Summary

In the rapidly expanding fields of nephrology, microbiome-host interactions, and metabolomics, Indoxyl Sulfate (IS) has emerged as a critical biomarker. As a protein-bound uremic toxin, its accumulation in chronic kidney disease (CKD) drives cardiovascular morbidity and renal disease progression[1]. Accurate quantification of IS in biological matrices is notoriously challenging due to severe matrix effects and high protein-binding affinity (>90% to human serum albumin).

To achieve absolute quantitation, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. 3-Indoxyl Sulfate-d5 Potassium Salt serves as the gold standard for this purpose. This whitepaper provides drug development professionals and analytical scientists with an authoritative guide on sourcing this compound, understanding the causality behind its structural advantages, and implementing a self-validating LC-MS/MS protocol.

The Mechanistic Imperative for Deuterium Labeling

The Host-Microbiome Axis

Indoxyl sulfate is not synthesized directly by human cells. It is the product of a complex host-microbiome co-metabolism. Dietary tryptophan is cleaved by gut bacterial tryptophanase into indole, which is absorbed into the portal circulation, hydroxylated by hepatic cytochrome P450 enzymes (e.g., CYP2E1), and subsequently sulfated by sulfotransferases (SULT1A1) to form indoxyl sulfate[2].

Figure 1: Host-microbiome metabolic pathway of Indoxyl Sulfate synthesis and accumulation in CKD.

Why the d5 Isotope?

When utilizing Electrospray Ionization (ESI) in mass spectrometry, co-eluting matrix components cause unpredictable ion suppression or enhancement. A SIL-IS corrects for this because it co-elutes exactly with the endogenous analyte and experiences identical matrix effects[3].

The choice of a d5 (five deuterium atoms) label over a d2 or d3 label is a deliberate analytical calculation. The endogenous IS anion has a mass-to-charge ratio (m/z) of 212.0. Due to the natural isotopic abundance of Carbon-13 (

Commercial Landscape & Supplier Evaluation

When sourcing 3-Indoxyl Sulfate-d5 Potassium Salt (CAS: 1644451-34-2), researchers must prioritize isotopic purity (typically >99 atom % D) and chemical purity (>90-95%)[4]. Because the compound is synthesized as a potassium salt, it is highly polar and susceptible to hydrolysis if exposed to moisture.

Supplier Comparison Matrix

| Supplier / Brand | Catalog No. | Chemical Purity | Isotopic Purity | Storage Conditions | Notes |

| Toronto Research Chemicals (TRC) | I655101 | >90% | >99% D | -20°C, Hygroscopic | Distributed globally via Fisher Scientific & LGC Standards[4][5]. |

| MedChemExpress (MCE) | HY-113045S | >98% | >99% D | -80°C (6 mo) / -20°C (1 mo) | Provides comprehensive NMR/LC-MS documentation for tracer use[6]. |

| Avantor / LGC Standards | 77694-579 | >90% | >99% D | Temperature Controlled | Requires strict cold-chain logistics; non-returnable due to degradation risks[7]. |

| USBiological | I5352-03 | N/A | N/A | -20°C | Available for Research Use Only (RUO)[8]. |

Note: Stock solutions should be prepared in methanol or ultrapure water and stored at -80°C in tightly sealed, desiccant-protected vials to prevent spontaneous desulfation[6].

Self-Validating LC-MS/MS Methodology

The following protocol outlines a robust, self-validating system for the quantification of total Indoxyl Sulfate in human plasma/serum.

Causality in Experimental Design

-

Timing of the Spike: The IS-d5 must be spiked into the raw plasma before any protein precipitation occurs. This ensures that any physical losses during centrifugation or extraction are perfectly mirrored by the internal standard[9].

-

Precipitation Solvent: Acetonitrile (ACN) is preferred over methanol. Indoxyl sulfate binds tightly to Sudlow's Site II on human serum albumin. A 4:1 ratio of ACN to plasma aggressively denatures the albumin, breaking the hydrophobic pockets and releasing 100% of the bound IS into the supernatant[10].

-

Fragmentation Logic: In negative ESI mode, the precursor ion for IS-d5 is m/z 217.0. The primary product ion is m/z 80.0, which corresponds to the cleaved sulfate group (

). Because the deuterium atoms are located on the indole ring and not the sulfate group, the m/z 80.0 fragment is identical for both the endogenous analyte and the internal standard[11].

Step-by-Step Extraction Workflow

-

Thaw & Aliquot: Thaw plasma samples on ice. Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube[3].

-

Spike Internal Standard: Add 10 µL of a 5.0 µg/mL 3-Indoxyl Sulfate-d5 Potassium Salt working solution (prepared in ultrapure water)[9]. Vortex for 10 seconds.

-

Protein Precipitation: Add 400 µL of ice-cold 99.9% Acetonitrile to the mixture[3].

-

Denaturation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-ligand bonds[10].

-

Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the denatured proteins[11].

-

Dilution & Transfer: Transfer 100 µL of the clear supernatant into an LC vial containing 900 µL of ultrapure water (this dilution reduces the organic composition, preventing poor peak shape caused by the solvent effect during injection)[3].

Figure 2: Self-validating LC-MS/MS sample preparation workflow utilizing IS-d5.

Chromatographic and Mass Spectrometry Parameters

Chromatography:

-

Column: Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 μm, 100 mm × 2.1 mm)[12].

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 15% B, ramp to 35% B over 1.5 min, flush at 100% B, and re-equilibrate[11].

Mass Spectrometry (MRM Transitions): The mass spectrometer should be operated in Negative Electrospray Ionization (ESI-) mode[12].

| Analyte | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) | Collision Energy (eV) |

| Indoxyl Sulfate (Endogenous) | 212.0 | 80.0 ( | 132.0 (Indole ring) | 20 - 25 |

| 3-Indoxyl Sulfate-d5 (SIL-IS) | 217.0 | 80.0 ( | 137.0 (d5-Indole ring) | 20 - 25 |

Data derived from validated clinical methods[3][11].

System Validation Criteria

To ensure the protocol is self-validating, every batch must include:

-

Matrix Blanks: Extracted plasma without IS-d5 to prove the absence of endogenous m/z 217.0 interference.

-

Zero Samples: Extracted plasma with IS-d5 but no spiked endogenous standard, to prove the IS-d5 does not contain unlabelled m/z 212.0 impurities.

-

Quality Control (QC) Samples: Low, medium, and high concentration spikes evaluated against a 6-point calibration curve (typically linear up to 440 μmol/L)[3].

References

-

Fisher Scientific. "3-Indoxyl Sulfate-d5 Potassium (>90%), TRC". Fisher Scientific Austria. URL:[Link]

-

National Institutes of Health (NIH). "Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS". PMC. URL:[Link]

-

MDPI. "Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum". International Journal of Molecular Sciences. URL:[Link]

-

ResearchGate. "A robust, accurate, sensitive LC‐MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells". Biomedical Chromatography. URL: [Link]

Sources

- 1. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Indoxyl Sulfate-d5 Potassium ( 90%), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 5. 3-Indoxyl Sulfate-d5 Potassium (>90%) | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. avantorsciences.com [avantorsciences.com]

- 8. 3-Indoxyl Sulfate-d5 Potassium Salt by USBiological, Cat. No. 426097-2.5MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 9. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Quantifying the Gut-Kidney Axis: 3-Indoxyl Sulfate-d5 as a Metrological Standard for Microbiome and Renal Pathology

A Technical Guide for Researchers, Analytical Chemists, and Drug Development Professionals

The Gut-Kidney Axis Paradigm

In the evolving landscape of microbiome research, the bidirectional communication between the gastrointestinal tract and systemic organ function has emerged as a critical driver of pathology. At the center of the "Gut-Kidney Axis" lies Indoxyl Sulfate (IS) , a prototypical protein-bound uremic toxin (PBUT)[1].

Unlike classical biomarkers such as creatinine, IS is not merely a passive indicator of renal decline; it is an active, endogenous pathogen. In healthy individuals, IS is efficiently cleared by the kidneys via proximal tubular secretion. However, in Chronic Kidney Disease (CKD), impaired clearance leads to systemic accumulation, transforming a normal microbial metabolite into a potent driver of cardiovascular disease, renal fibrosis, and even colorectal carcinogenesis[1]. Understanding and quantifying this metabolite is paramount for developing microbiome-targeted therapeutics.

Mechanistic Grounding: Indoxyl Sulfate and the AhR Signaling Pathway

To study the gut microbiome's impact on systemic health, one must trace the metabolic fate of dietary precursors. The synthesis and pathological signaling of IS follow a highly conserved pathway:

-

Microbial Fermentation: Dietary tryptophan is metabolized into indole by gut bacteria expressing the tnaA gene (e.g., E. coli)[1].

-

Hepatic Biotransformation: Indole enters the portal circulation and is hydroxylated by Cytochrome P450 enzymes, followed by sulfation via sulfotransferases (SULTs) in the liver to form Indoxyl Sulfate[1].

-

Pathological Signaling: In the systemic circulation, accumulated IS acts as a potent agonistic ligand for the Aryl Hydrocarbon Receptor (AhR) [2].

-

Transcriptional Activation: Upon ligand binding, the AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and triggers the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and pro-fibrotic factors (IL-17A)[2][3]. This microbiome-AhR-IL-17A axis is a primary mediator of secondary cardiovascular damage in kidney disease[3]. Furthermore, the kidney utilizes remote sensing mechanisms via AhR and EGFR signaling to upregulate Organic Anion Transporter 1 (OAT1) in an attempt to clear the toxin[4].

Fig 1. Gut-microbiome derived Indoxyl Sulfate synthesis and AhR-mediated pathological signaling.

The Analytical Challenge: Why Isotope Dilution is Non-Negotiable

Quantifying IS in biological matrices (serum, plasma, urine) presents severe analytical challenges. IS is highly protein-bound (up to 90% bound to serum albumin)[5]. During sample extraction, variable amounts of the analyte can be lost. Furthermore, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting matrix components (salts, lipids, and other uremic solutes) cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[6].

To establish a self-validating analytical system , the use of 3-Indoxyl Sulfate-d5 as an internal standard is non-negotiable[7]. By replacing five hydrogen atoms on the indole ring with deuterium, the molecule gains a mass shift of +5 Da.

-

Causality of Performance: Because IS and IS-d5 are chemically identical, they exhibit the exact same protein-binding affinity, extraction recovery, and chromatographic retention time. They experience identical matrix effects in the ESI source.

-

Absolute Quantification: By measuring the ratio of the endogenous IS peak area to the spiked IS-d5 peak area, any analytical variance is mathematically canceled out, ensuring absolute metrological traceability[8].

Quantitative Metrology: Performance Metrics

When utilizing 3-Indoxyl Sulfate-d5 in an optimized LC-MS/MS workflow, the analytical performance meets stringent bioanalytical guidelines (e.g., FDA/EMA). Below is a summary of validated quantitative parameters for serum IS measurement[5][7][8]:

| Analytical Parameter | Validated Performance Metric | Clinical / Experimental Significance |

| Linear Dynamic Range | 0.05 – 5.0 mg/L (approx. 0.2 – 23.5 µM) | Covers both healthy baseline and severe CKD accumulation levels. |

| Limit of Quantitation (LOQ) | 0.05 mg/L | Enables detection of subtle microbiome shifts in early-stage disease. |

| Intra-day Precision (CV%) | ≤ 4.0% | Ensures high repeatability within a single analytical batch. |

| Inter-day Precision (CV%) | ≤ 4.3% | Guarantees longitudinal consistency for long-term microbiome studies. |

| Accuracy | 97.7% – 107.3% | Confirms trueness of measurement via isotope dilution correction. |

| Recovery | > 90% | Demonstrates efficient protein precipitation and analyte extraction. |

Self-Validating Experimental Protocol: LC-MS/MS Workflow

The following protocol details the absolute quantification of total serum Indoxyl Sulfate using 3-Indoxyl Sulfate-d5. Every step is designed to enforce causality and data integrity[5][7].

Step 1: Preparation of Standards

-

Stock Solutions: Prepare a primary stock of Indoxyl Sulfate (unlabeled) and 3-Indoxyl Sulfate-d5 (internal standard) in 50% methanol/water.

-

Working Internal Standard (IS-d5): Dilute the IS-d5 stock in cold 100% Acetonitrile (ACN) to a final concentration of 1.0 mg/L. Causality: Integrating the internal standard directly into the precipitation solvent ensures immediate equilibration with the sample matrix, minimizing handling errors.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human serum/plasma into a microcentrifuge tube.

-

Add 150 µL of the cold ACN containing the IS-d5 internal standard.

-

Vortex vigorously for 2 minutes. Causality: The high organic solvent ratio (3:1) forcefully denatures serum albumin, breaking the hydrophobic and ionic bonds to release >90% of the bound Indoxyl Sulfate into the free state[5].

-

Centrifuge at 13,400 × g for 15 minutes at 4°C. Causality: High-speed centrifugation pellets the denatured proteins. The cold temperature prevents the thermal degradation of the metabolites.

-

Transfer 100 µL of the clear supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 3: UPLC Separation

-

Column: Inject 5 µL onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

-

Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

-

Gradient: Run a linear gradient from 15% B to 35% B over 2 minutes[7]. Causality: The C18 stationary phase effectively retains the aromatic indole ring. The gradient ensures sharp peak shapes and separates IS from early-eluting polar interferences.

Step 4: MS/MS Detection (Multiple Reaction Monitoring)

-

Ionization: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: The sulfate group (-SO3H) is inherently acidic and readily loses a proton to form a stable [M-H]- anion, providing vastly superior sensitivity compared to positive mode[8].

-

MRM Transitions:

-

Indoxyl Sulfate (Target): m/z 212.04 → 80.14

-

3-Indoxyl Sulfate-d5 (Internal Standard): m/z 216.04 → 80.14

-

Causality: The precursor ions differ by 5 Da due to the deuterium isotopes. The product ion (m/z 80.14) corresponds to the cleaved sulfate group ([SO3]-), a highly specific and energetically favored fragmentation pathway in collision-induced dissociation (CID)[5].

-

Fig 2. Self-validating LC-MS/MS workflow using 3-Indoxyl Sulfate-d5 for absolute quantification.

Translational Applications in Drug Development

The ability to accurately quantify IS using d5-isotope dilution unlocks several avenues in drug discovery:

-

Microbiome Modulators: Evaluating the efficacy of prebiotics, probiotics, or engineered bacteriophages designed to reduce the population of indole-producing bacteria in the gut[1].

-

Adsorbent Therapies: Monitoring the clinical efficacy of oral adsorbents like AST-120, which bind indole in the gastrointestinal tract to prevent its hepatic conversion to IS[1].

-

AhR Antagonists: Developing targeted therapies that block the downstream pathological signaling of IS at the Aryl Hydrocarbon Receptor, mitigating CKD-induced cardiovascular and fibrotic damage[2][3].

By anchoring experimental workflows with 3-Indoxyl Sulfate-d5, researchers ensure that their pharmacokinetic and pharmacodynamic models are built on an unshakeable foundation of analytical truth.

References

-

Indoxyl Sulfate in the Gut–Kidney Axis: Pathophysiology and Clinical Significance in CKD-Associated Colorectal Cancer. MDPI.[Link]

-

Uremic toxin indoxyl sulfate induces trained immunity via the AhR-dependent arachidonic acid pathway in end-stage renal disease (ESRD). eLife.[Link]

-

Kidney disease reprograms microbiome-host signaling to promote heart failure. bioRxiv.[Link]

-

Remote sensing and signaling in kidney proximal tubules stimulates gut microbiome-derived organic anion secretion. PNAS.[Link]

-

A robust, accurate, sensitive LC‐MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells. ResearchGate / Biomedical Chromatography.[Link]

-

Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS. ResearchGate / Journal of Food and Drug Analysis.[Link]

-

A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum. POL Scientific.[Link]

Sources

- 1. Indoxyl Sulfate in the Gut–Kidney Axis: Pathophysiology and Clinical Significance in CKD-Associated Colorectal Cancer [mdpi.com]

- 2. Uremic toxin indoxyl sulfate induces trained immunity via the AhR-dependent arachidonic acid pathway in end-stage renal disease (ESRD) [elifesciences.org]

- 3. biorxiv.org [biorxiv.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Uremic Toxins Panel (PBUTs) LC-MS/MS Quantification - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. web-api.polscientific.com [web-api.polscientific.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Indoxyl Sulfate in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of 3-Indoxyl Sulfate (IS) in human plasma. 3-Indoxyl Sulfate is a critical uremic toxin that accumulates in patients with chronic kidney disease (CKD), and its accurate measurement is vital for clinical research and drug development.[1][2][3][4] To ensure the highest level of accuracy and mitigate matrix effects, this method employs a stable isotope-labeled internal standard, 3-Indoxyl Sulfate-d5. The protocol outlines a straightforward protein precipitation sample preparation, followed by a rapid and efficient chromatographic separation and detection using tandem mass spectrometry in the negative electrospray ionization mode. This method has been validated according to industry-standard guidelines and demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for high-throughput clinical and research applications.

Introduction

3-Indoxyl Sulfate (IS) is a protein-bound uremic toxin derived from the metabolism of dietary tryptophan by gut microbiota.[5][6] In individuals with healthy kidney function, IS is efficiently cleared from the body. However, in patients with chronic kidney disease (CKD), impaired renal secretion leads to the accumulation of IS in the plasma.[2][3] Elevated levels of IS have been associated with the progression of CKD and cardiovascular complications.[7][8] Therefore, the accurate and reliable quantification of IS in biological matrices is of significant interest to researchers and clinicians for monitoring disease progression and evaluating the efficacy of therapeutic interventions.